molecular formula C11H15N3O2 B7607317 1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B7607317
M. Wt: 221.26 g/mol
InChI Key: LQMDXJONDPBBQC-UHFFFAOYSA-N
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Description

1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 3-methylpyrazine with piperidine-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazine and piperidine moieties .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways to achieve therapeutic effects .

Comparison with Similar Compounds

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • Piperidine-4-carboxylic acid derivatives
  • Pyrazine-substituted piperidines

Uniqueness: 1-(3-Methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced pharmacological activity or improved selectivity for certain molecular targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of bioactive molecules and the study of biochemical pathways. Continued research on this compound may lead to the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

1-(3-methylpyrazin-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-10(13-5-4-12-8)14-6-2-9(3-7-14)11(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDXJONDPBBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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